![molecular formula C14H12N2OS B5514024 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide
Overview
Description
2-Methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide is a compound synthesized through various chemical reactions, primarily involving N-aryl cyanothioacetamide derivatives and electrophilic reagents. This compound has drawn interest due to its potential antimicrobial and antifungal properties (Salem et al., 2011).
Synthesis Analysis
The synthesis of 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide involves complex chemical processes. One method includes the interaction of N-aryl cyanothioacetamide derivatives with electrophilic reagents, leading to the formation of chromene-3-carbothioamide and chromeno[3,4-c]pyridines (Salem et al., 2011). Another approach uses Ru-catalyzed [2 + 2 + 2] cycloaddition of α,ω-diynes with cyanamides, providing valuable tricyclic pyridine building blocks (Parisot et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds, like 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, has been determined through methods like single crystal X-ray diffraction, providing insights into the molecular configurations and arrangements (Kirillov et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide are complex and diverse. One study reported the synthesis of 5H-chromeno[3,4-c]pyridines through ruthenium-catalyzed [2 + 2 + 2] cycloaddition, demonstrating the compound's versatile chemical reactivity (Parisot et al., 2023).
Physical Properties Analysis
The physical properties of chromeno[3,4-c]pyridine derivatives, such as crystal structure and conformation, have been studied using techniques like X-ray diffraction. These studies help in understanding the solid-state properties of these compounds (Kirillov et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound and related derivatives are characterized by their potential antimicrobial and antifungal activities. The synthesis processes often influence these properties, as seen in the formation of chromene-3-carbothioamide and chromeno[3,4-c]pyridines (Salem et al., 2011).
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
A novel synthesis approach for chromeno[3,4-c]pyridine derivatives has been developed using ruthenium-catalyzed [2 + 2 + 2] cycloaddition, which offers a valuable route to tricyclic pyridine building blocks. This method enables access to biologically relevant intermediates, underscoring the importance of chromeno[3,4-c]pyridines in heterocyclic synthesis (Parisot et al., 2023). Additionally, another study highlights the synthesis of chromeno[2,3-b]pyridine derivatives through a multicomponent reaction, revealing the broad utility of these compounds in industrial, biological, and medicinal contexts (Ryzhkova et al., 2023).
Biological and Medicinal Applications
Chromeno[3,4-c]pyridines exhibit significant antimicrobial and antifungal activities, as demonstrated by a study on the synthesis and evaluation of these compounds. This research highlights their potential as antimicrobial agents, providing a foundation for further exploration in drug development (Salem et al., 2011). Another aspect of these compounds is their role in medicinal chemistry, where derivatives have been synthesized and characterized for their potential in treating diseases such as breast cancer, indicating the relevance of chromeno[3,4-c]pyridines in oncological research (Abd El Ghani et al., 2022).
Materials Science and Optoelectronics
In the realm of materials science, chromeno[3,4-c]pyridine derivatives have been synthesized and characterized for optoelectronic applications. One study describes the synthesis of a new derivative with potential use in optoelectronics, highlighting the versatility of these compounds beyond biological applications (Farag et al., 2016).
properties
IUPAC Name |
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-8-12(14(15)18)13-9(6-16-8)7-17-11-5-3-2-4-10(11)13/h2-6H,7H2,1H3,(H2,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFUMGFPJURID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COC3=CC=CC=C3C2=C1C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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